molecular formula C9H14F3NO4 B2789033 (3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid CAS No. 2418642-59-6

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid

Cat. No. B2789033
CAS RN: 2418642-59-6
M. Wt: 257.209
InChI Key: BNPNERRBFQTAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2418642-59-6 . It has a molecular weight of 257.21 . The IUPAC name for this compound is (3-vinylmorpholin-3-yl)methanol 2,2,2-trifluoroacetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2.C2HF3O2/c1-2-7(5-9)6-10-4-3-8-7;3-2(4,5)1(6)7/h2,8-9H,1,3-6H2; (H,6,7) . This code provides a unique representation of the molecular structure.

It is stored at a temperature of 4 degrees Celsius . The shipping temperature is normal .

Mechanism of Action

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid inhibits PTPs by binding to the active site of the enzyme and blocking its activity. This leads to the activation of signaling pathways that are important for cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and regulate glucose metabolism. It has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly selective for PTPs, which makes it a useful tool for studying these enzymes. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid. One area of interest is the development of this compound as a therapeutic agent for cancer and other diseases. Another area of interest is the study of its effects on other signaling pathways and cellular processes. Additionally, there is potential for the use of this compound in materials science and chemical research due to its unique properties.

Synthesis Methods

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid can be synthesized using different methods, including the reaction of 3-aminomorpholine with acetaldehyde followed by reaction with trifluoroacetic acid. This method yields a high purity product with a yield of up to 80%. Other methods include the use of Grignard reagents and the reaction of morpholine with ethylene oxide followed by reaction with trifluoroacetic acid.

Scientific Research Applications

(3-Ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid has been studied extensively for its potential applications in pharmaceuticals. It has been found to be a potent and selective inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in regulating cellular signaling pathways. PTPs are implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has shown promising results in inhibiting PTPs and has the potential to be developed into a therapeutic agent for these diseases.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-ethenylmorpholin-3-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-2-7(5-9)6-10-4-3-8-7;3-2(4,5)1(6)7/h2,8-9H,1,3-6H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPNERRBFQTAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COCCN1)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.